molecular formula C18H20N2O4S B2740185 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 921908-43-2

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2740185
CAS No.: 921908-43-2
M. Wt: 360.43
InChI Key: CPELAOZIHLFURM-UHFFFAOYSA-N
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Description

N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a heterocyclic compound featuring a benzoxazepine core fused with a benzenesulfonamide moiety. This compound’s structural uniqueness lies in its 3,3,5-trimethyl and 4-oxo substituents, which may influence its pharmacokinetic properties and target binding.

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-9-13(11-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELAOZIHLFURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol. The presence of the benzenesulfonamide moiety is significant for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance:

  • Mechanism of Action : The compound inhibits key enzymes involved in cancer cell proliferation. It has shown activity against various cancer cell lines, including breast and lung cancer cells.
  • Case Study : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) cells, indicating significant cytotoxicity.
Cell LineIC50 (µM)
MDA-MB-2315.2
A549 (Lung Cancer)6.8
HeLa (Cervical)7.1

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in vitro.
  • Animal Models : In a rat model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to controls.

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Oxazepin Ring : Contributes to the antitumor efficacy through interaction with DNA and proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine units (e.g., compound D9 from ). Key differences include:

Feature Target Compound Compound D9
Core Heterocycle Benzo[b][1,4]oxazepine (O and N in 7-membered ring) Benzo[b][1,4]dioxocine (two O atoms in 8-membered ring)
Substituents 3,3,5-Trimethyl, 4-oxo, benzenesulfonamide Ethoxyphenyl acrylamide, caffeic acid-derived side chain
Molecular Weight Not reported 394.4 g/mol (calculated from C₂₂H₂₂N₂O₅)
Synthetic Route Likely involves sulfonylation of benzoxazepine precursors Multi-step synthesis starting from caffeic acid derivatives

The benzoxazepine core in the target compound introduces a nitrogen atom, which may enhance hydrogen-bonding interactions compared to the oxygen-rich dioxocine system in D8. The benzenesulfonamide group could improve solubility and metabolic stability relative to D9’s acrylamide moiety .

Molecular Interactions

Molecular docking studies of D9 revealed key interactions with EGFR’s hydrophobic pocket and catalytic lysine residue (K721). For the target compound, the benzenesulfonamide moiety is predicted to form hydrogen bonds with backbone amides (e.g., M793 or T790 in EGFR), while the trimethyl groups may stabilize hydrophobic interactions. However, the bulkier benzoxazepine core might reduce conformational adaptability compared to D9’s dioxocine system .

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